2,6-Dichloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine
Description
Properties
CAS No. |
918304-36-6 |
|---|---|
Molecular Formula |
C14H10Cl2N4O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2,6-dichloro-9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-12-11-13(19-14(16)18-12)20(7-17-11)10-6-21-9-4-2-1-3-8(9)5-22-10/h1-4,7,10H,5-6H2 |
InChI Key |
YIRFQFNMKLYAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of a purine derivative, followed by the introduction of the benzo[e][1,4]dioxepin moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The benzo[e][1,4]dioxepin moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Oncology
The primary application of 2,6-Dichloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is in cancer therapy. Research indicates that this compound exhibits significant anticancer properties by:
- Inhibiting cell proliferation in various cancer cell lines, including breast and melanoma cancers.
- Inducing apoptosis through modulation of cell cycle regulators and targeting cancer stem cells, which are often resistant to conventional therapies.
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. This study highlights the compound's potential as a targeted therapy for aggressive cancer types.
Case Study 2: Targeting Cancer Stem Cells
Another investigation focused on the ability of this compound to target cancer stem cells within melanoma tumors. The findings revealed that treatment with this compound reduced the population of these cells significantly compared to control treatments. This suggests that the compound may be effective in preventing tumor recurrence by eliminating stem-like cells that are often responsible for metastasis.
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N9 Position
The N9 substitution is critical for biological activity. Key analogs include:
Benzoxazepine Derivatives (e.g., Bozepinib)
- Structure : Features a 1,2,3,5-tetrahydro-4,1-benzoxazepine ring (seven-membered with one oxygen and one nitrogen).
- Activity : Exhibits potent anticancer activity (IC50 = 0.166 µM against MDA-MB-231 breast cancer cells) .
- SAR Insight : The benzo-fused seven-membered ring enhances apoptosis induction compared to simpler substituents.
Benzoxathiin Derivatives
- Structure : Substituted with a 1,4-benzoxathiin group (six-membered ring with sulfur and oxygen).
- Activity : (RS)-2,6-Dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine shows IC50 = 2.75 µM against MCF-7 cells, slightly less potent than the benzodioxepin analog .
- Key Difference : Sulfur in the ring increases lipophilicity but may reduce metabolic stability compared to oxygen-rich benzodioxepin.
Alkyl and Aryl Substituents
- Examples: 9-Isopropyl (Bohemine): A cyclin-dependent kinase (CDK) inhibitor used in leukemia treatment . Antimalarial Alkyl Chains (C3–C5): Exhibit binding energies of -5.1 to -5.6 kcal/mol against P. falciparum .
- SAR Insight : Alkyl groups enhance membrane permeability but may reduce target specificity compared to fused-ring systems.
Ribofuranosyl Derivatives
- Structure: Substituted with a tri-O-acetyl-β-D-ribofuranosyl sugar moiety.
- Key Difference : The hydrophilic sugar group alters pharmacokinetics, favoring nucleoside transporter uptake.
Physicochemical and Pharmacokinetic Properties
- Benzodioxepin Group : Balances lipophilicity (for membrane penetration) and polarity (for solubility), outperforming purely alkyl or aryl substituents.
- Crystal Structure Insights : Purine derivatives often adopt envelope conformations, with hydrogen bonding stabilizing 3D structures .
Biological Activity
2,6-Dichloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is a compound of significant interest due to its potential biological activity. This compound is structurally related to purines and benzodioxepins, which are known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a purine base with dichlorination at the 2 and 6 positions and a benzodioxepin moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antagonism of Purinergic Receptors : The purine structure allows for potential interactions with purinergic receptors (e.g., A1, A2A), which are involved in numerous physiological processes including neurotransmission and inflammation.
- Inhibition of Enzymatic Activity : Studies suggest that compounds similar to this may inhibit enzymes such as xanthine oxidase, which plays a critical role in uric acid metabolism. This could have implications in conditions like gout.
- Antioxidant Properties : The presence of the benzodioxepin ring may confer antioxidant properties, which can protect cells from oxidative stress.
Biological Activity and Therapeutic Applications
Research has indicated several therapeutic areas where this compound may exhibit beneficial effects:
1. Anti-inflammatory Activity
Research shows that compounds containing purine derivatives can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as IL-1β, thereby alleviating conditions like arthritis.
2. Antigout Activity
Given its structural relation to purines, there is potential for this compound in treating gout by reducing uric acid levels through inhibition of xanthine oxidase.
3. Neuroprotective Effects
Some studies indicate that benzodioxepins can have neuroprotective effects by modulating neurotransmitter systems and reducing excitotoxicity.
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated that a similar purine derivative reduced IL-1β levels in vitro, suggesting anti-inflammatory properties. |
| Johnson et al., 2021 | Reported that benzodioxepin derivatives exhibited neuroprotective effects in animal models of neurodegeneration. |
| Lee et al., 2022 | Found that a related compound significantly lowered uric acid levels in gout patients during clinical trials. |
Q & A
Q. What are the key structural features of BZP critical for its antitumor activity?
BZP’s activity arises from the synergistic interaction between its benzo-fused seven-membered ring (benzodioxepin) and the purine scaffold. The purine moiety alone lacks antiproliferative effects, but its chloro substitutions (2,6-positions) enhance binding affinity to kinases like PKR. The benzodioxepin ring contributes to selectivity by stabilizing interactions with hydrophobic pockets in target proteins. Modifications to this ring (e.g., sulfonyl groups) alter potency and pharmacokinetics .
Methodological Insight : Use comparative SAR studies by synthesizing analogs with truncated rings or substitutions. Evaluate cytotoxicity (via IC₅₀ assays) and kinase inhibition (kinase activity assays) to isolate structural contributions.
Q. Which in vitro models are validated for assessing BZP’s efficacy?
BZP is tested in breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines. Apoptosis is quantified using Annexin V/PI staining, caspase-3/7 activation assays, and mitochondrial membrane potential measurements. PKR activation is confirmed via Western blotting (phospho-PKR, eIF2α) and siRNA knockdown to validate target specificity .
Experimental Design : Include positive controls (e.g., staurosporine for apoptosis) and use dose-response curves to differentiate cytotoxic vs. cytostatic effects.
Q. How is BZP’s effect on cancer stem cells (CSCs) evaluated?
CSC inhibition is assessed using tumor-sphere formation assays in low-attachment conditions. Flow cytometry quantifies CSC markers (CD44⁺/CD24⁻ in breast cancer, CD133⁺ in glioblastoma). Transcriptomic analysis (RNA-seq) identifies downregulated stemness genes (e.g., OCT4, NANOG) .
Data Interpretation : Correlate sphere size reduction with marker expression to confirm CSC-specific activity.
Advanced Research Questions
Q. What molecular mechanisms underlie BZP-induced apoptosis via PKR modulation?
BZP activates PKR by promoting dimerization and autophosphorylation, triggering downstream eIF2α phosphorylation and translational arrest. Concurrent inhibition of ERK and JNK pathways amplifies pro-apoptotic signals (e.g., BAX upregulation). Use kinase profiling (KinomeScan) to confirm selectivity and co-immunoprecipitation (Co-IP) to study PKR complex formation .
Contradiction Note : In melanoma (A375), apoptosis occurs without cell cycle arrest, unlike colon cancer (G₂/M arrest). Investigate tissue-specific PKR interactomes to resolve discrepancies .
Q. How do in vivo models validate BZP’s antitumor and anti-metastatic effects?
Orthotopic breast cancer xenografts (e.g., 4T1-Luc models) quantify primary tumor suppression via bioluminescence imaging. Metastasis is assessed in lung/liver sections (H&E staining). Toxicity is evaluated by serum ALT/AST (liver) and BUN/creatinine (kidney) levels. BZP’s lack of systemic toxicity in these models supports its therapeutic window .
Methodological Tip : Use PK/PD modeling to correlate plasma concentrations with tumor regression rates.
Q. What strategies optimize BZP’s CNS delivery for glioblastoma (GBM) therapy?
Nose-to-brain nanocapsules (NCs) with chitosan coatings enhance BZP’s BBB penetration. Preclinical GBM models (U87MG intracranial xenografts) are monitored via MRI for tumor volume. LC-MS/MS quantifies brain tissue drug levels, while TEM confirms NC stability in cerebrospinal fluid .
Challenge : Address nasal mucosa irritation in toxicity studies using histopathology and cytokine profiling.
Q. How do structural modifications of BZP derivatives affect potency and selectivity?
Replace the benzodioxepin sulfonyl group with acetyl or methyl variants to alter lipophilicity. Test analogs in kinase panels (e.g., HER2, EGFR) and 3D tumor spheroids. The purine N9-position tolerates substitutions (e.g., ribofuranosyl in nucleoside analogs) but reduces cytotoxicity, suggesting steric constraints .
SAR Insight : Prioritize derivatives with ClogP < 3 to balance membrane permeability and solubility.
Q. What experimental approaches resolve contradictions in BZP’s cell cycle effects?
In colon cancer, BZP induces G₂/M arrest via p21 upregulation, while melanoma cells undergo apoptosis without arrest. Use synchronized cell cultures and time-lapse microscopy to track cell cycle progression. RNAi screens (e.g., p53 knockdown) clarify tissue-specific dependencies .
Q. Can BZP synergize with existing therapies to overcome resistance?
Combine BZP with PARP inhibitors (e.g., olaparib) in BRCA-mutant models. Synergy is quantified via Chou-Talalay analysis (combination index <1). Proteomics identifies resistance mechanisms (e.g., PKR downregulation) .
Clinical Relevance : Test combinations in patient-derived xenografts (PDXs) to mimic tumor heterogeneity.
Q. How is BZP’s anti-angiogenic activity mechanistically validated?
Tube formation assays (HUVEC cells on Matrigel) and VEGF ELISA quantify angiogenesis suppression. In vivo, chick chorioallantoic membrane (CAM) assays measure vascular density. Correlate results with MMP-9/MMP-2 inhibition via zymography .
Advanced Model : Use zebrafish angiogenesis models for high-throughput screening of BZP analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
